molecular formula C5H10S3 B13759334 Diethyl trithiocarbonate CAS No. 2314-49-0

Diethyl trithiocarbonate

Cat. No.: B13759334
CAS No.: 2314-49-0
M. Wt: 166.3 g/mol
InChI Key: NRQCYLXIKLRTQE-UHFFFAOYSA-N
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Description

Diethyl trithiocarbonate is an organic compound belonging to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a central carbon atom bonded to three sulfur atoms. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to diethylamine. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The general reaction is as follows:

CS2+2EtNH2Et2NCS2Et+H2S\text{CS}_2 + 2\text{EtNH}_2 \rightarrow \text{Et}_2\text{NCS}_2\text{Et} + \text{H}_2\text{S} CS2​+2EtNH2​→Et2​NCS2​Et+H2​S

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Diethyl trithiocarbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxides.

    Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and tosylates are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include this compound oxides, thiols, and various substituted trithiocarbonates.

Scientific Research Applications

Diethyl trithiocarbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: this compound is employed in the study of enzyme inhibition and protein modification.

    Industry: this compound is used in the production of polymers, lubricants, and pesticides. .

Mechanism of Action

The mechanism by which diethyl trithiocarbonate exerts its effects involves the interaction of its trithiocarbonate group with various molecular targets. In enzyme inhibition, for example, the sulfur atoms in this compound can coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. This coordination often involves the formation of a stable complex between the sulfur atoms and the metal ions .

Comparison with Similar Compounds

    Dimethyl trithiocarbonate: Similar in structure but with methyl groups instead of ethyl groups.

    Dibenzyl trithiocarbonate: Contains benzyl groups and is used in similar applications as diethyl trithiocarbonate.

    Dithiocarbonates: Compounds with two sulfur atoms bonded to a central carbon atom.

Uniqueness: this compound is unique due to its specific reactivity and the presence of ethyl groups, which influence its solubility and reactivity compared to other trithiocarbonates. Its ability to act as a chain transfer agent in RAFT polymerization also sets it apart from other similar compounds .

Properties

CAS No.

2314-49-0

Molecular Formula

C5H10S3

Molecular Weight

166.3 g/mol

IUPAC Name

bis(ethylsulfanyl)methanethione

InChI

InChI=1S/C5H10S3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3

InChI Key

NRQCYLXIKLRTQE-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)SCC

Origin of Product

United States

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